P2X3 vs P2X1 Receptor Selectivity: A 9.1-Fold Window
The compound demonstrates a 9.1-fold selectivity for human P2X3 over human P2X1 receptors. Its IC50 at human P2X3R is 883 nM, whereas at human P2X1R it is 8,060 nM, both assessed under identical conditions (ATP-induced calcium influx in transfected 1321N1 cells) [1]. This contrasts with the pan-P2X antagonist suramin, which typically shows IC50 values in the low micromolar range across multiple P2X subtypes without comparable intra-family selectivity [2].
| Evidence Dimension | P2X3 vs P2X1 antagonist potency |
|---|---|
| Target Compound Data | IC50 (hP2X3R) = 883 nM; IC50 (hP2X1R) = 8,060 nM |
| Comparator Or Baseline | Suramin: IC50 ~10 μM at multiple P2X subtypes, non-selective |
| Quantified Difference | 9.1-fold selectivity for P2X3 over P2X1 |
| Conditions | Human P2X3R and P2X1R transfected in 1321N1 cells; ATP-induced calcium influx assay |
Why This Matters
P2X3-selective antagonism is therapeutically relevant for chronic cough and neuropathic pain, whereas P2X1 blockade is associated with platelet dysfunction; this selectivity window is therefore critical for target validation studies.
- [1] BindingDB BDBM50535410: IC50 hP2X3R 883 nM, IC50 hP2X1R 8,060 nM, 1321N1 cell calcium influx assay. View Source
- [2] Table 1, P2X3 and P2X2/3 receptor antagonists review: Suramin non-selective P2X antagonist with IC50 ~10 μM. View Source
